N2-Methylguanosine
Overview
Description
N2-Methylguanosine is a modified nucleoside found in various RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA). This compound is characterized by the methylation of the exocyclic amine group at the N2 position of guanine. It plays a crucial role in the stability and function of RNA structures, contributing to the regulation of gene expression and protein synthesis .
Mechanism of Action
Target of Action
N2-Methylguanosine, also known as 2-Methylguanosine, primarily targets non-coding RNAs, such as transfer RNAs (tRNAs) and small nuclear RNAs (snRNAs) . It is involved in the regulation of gene expression by fine-tuning mRNA maturation and translation .
Mode of Action
this compound interacts with its targets through methylation, a process primarily catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases) . Three proteins, TRMT11, THUMPD3, and THUMPD2, have been identified as active this compound MTases . TRMT11 and THUMPD3 methylate positions 10 and 6 of tRNAs, respectively . THUMPD2 directly associates with the U6 snRNA, a core component of the catalytic spliceosome, and is required for the formation of this compound .
Biochemical Pathways
this compound modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation, and pre-mRNA splicing . Dysregulation of such modifications and the enzymes installing them have been linked to various human pathologies including neurodevelopmental disorders and cancers .
Pharmacokinetics
It is known that the metabolic cost of modification is very high . The modification of nucleotides increases the chemical diversity of the nucleotides found in RNAs .
Result of Action
The result of this compound action is the modulation of gene expression. It fine-tunes mRNA maturation and translation, which are critical for optimal protein synthesis and cell proliferation . It also plays a role in fine-tuning pre-mRNA splicing .
Action Environment
The action of this compound can be influenced by the sequence context depending upon which face of the base participates in hydrogen bonding . For instance, if there is a rotational preference for the methyl group, the effect of this compound substitution may be specific to the sequence context . This suggests that this compound is introduced into naturally occurring RNAs for reasons other than modulation of duplex stability .
Biochemical Analysis
Biochemical Properties
2-Methylguanosine is involved in several biochemical reactions, primarily through its incorporation into RNA molecules. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes that interact with 2-Methylguanosine is TRMT1, a methyltransferase that catalyzes the formation of 2-Methylguanosine in tRNA. This interaction is crucial for the proper functioning of tRNA and its role in protein synthesis . Additionally, 2-Methylguanosine is known to interact with other methyltransferases, such as TRMT11 and THUMPD3, which are involved in the methylation of tRNA and snRNA .
Cellular Effects
2-Methylguanosine has significant effects on various types of cells and cellular processes. It plays a vital role in cell proliferation, protein translation, and pre-mRNA splicing. The presence of 2-Methylguanosine in tRNA and snRNA is essential for the proper maturation and translation of mRNA, which in turn affects overall cellular function . Dysregulation of 2-Methylguanosine modifications has been linked to various human pathologies, including neurodevelopmental disorders and cancers .
Molecular Mechanism
The molecular mechanism of 2-Methylguanosine involves its incorporation into RNA molecules, where it influences RNA stability and function. 2-Methylguanosine can form stable Watson-Crick base pairs with cytosine, similar to guanosine, but with some differences in thermodynamic properties . This modification can affect the secondary structure of RNA, influencing its interactions with other biomolecules. Additionally, 2-Methylguanosine can modulate the activity of RNA-binding proteins and enzymes involved in RNA processing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylguanosine can change over time due to its stability and degradation. Studies have shown that 2-Methylguanosine is relatively stable in RNA molecules, but its effects can vary depending on the specific context and experimental conditions . Long-term studies have indicated that the presence of 2-Methylguanosine in RNA can influence cellular function and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of 2-Methylguanosine in animal models can vary with different dosages. At lower doses, 2-Methylguanosine may have beneficial effects on cellular function and gene expression. At higher doses, it can lead to toxic or adverse effects, including disruptions in RNA processing and cellular metabolism . Threshold effects have been observed, where specific dosages are required to achieve the desired biological outcomes without causing toxicity .
Metabolic Pathways
2-Methylguanosine is involved in several metabolic pathways, including those related to RNA metabolism. It is synthesized by the action of methyltransferases, such as TRMT1, which catalyze the methylation of guanosine in tRNA . The presence of 2-Methylguanosine can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells, 2-Methylguanosine is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize 2-Methylguanosine to specific cellular compartments, where it can exert its biological effects . The distribution of 2-Methylguanosine within tissues can also be influenced by its interactions with other biomolecules, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-Methylguanosine is primarily within the nucleus and cytoplasm, where it is incorporated into RNA molecules. Specific targeting signals and post-translational modifications can direct 2-Methylguanosine to particular compartments or organelles, influencing its activity and function . The presence of 2-Methylguanosine in tRNA and snRNA is essential for their proper localization and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methylguanosine typically involves the methylation of guanosine. One common method is the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methylation using specific methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N2 position of guanosine. This method is advantageous due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: N2-Methylguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N2-methylguanine.
Reduction: Reduction reactions can convert it back to guanosine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions
Major Products:
Oxidation: N2-Methylguanine.
Reduction: Guanosine.
Substitution: Various substituted guanosine derivatives
Scientific Research Applications
N2-Methylguanosine has several scientific research applications:
Chemistry: It is used as a model compound to study methylation effects on nucleosides and nucleotides.
Biology: It plays a role in the stability and function of RNA molecules, influencing processes like splicing and translation.
Medicine: Dysregulation of this compound modifications has been linked to various diseases, including cancer and neurodevelopmental disorders.
Industry: It is used in the development of RNA-based therapeutics and as a biomarker for certain diseases .
Comparison with Similar Compounds
N6-Methyladenosine: Another methylated nucleoside found in RNA, involved in regulating gene expression.
5-Methylcytosine: A methylated form of cytosine found in DNA and RNA, playing a role in epigenetic regulation.
N2,N2-Dimethylguanosine: A similar compound with two methyl groups at the N2 position, affecting RNA stability and function
Uniqueness: N2-Methylguanosine is unique due to its specific methylation at the N2 position of guanosine, which can influence RNA structure and function in distinct ways compared to other methylated nucleosides. Its presence in various RNA molecules and its role in regulating RNA stability and interactions make it a critical component in the study of RNA biology and gene expression .
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEHROROQDYRAW-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943960 | |
Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2140-77-4 | |
Record name | N2-Methylguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-METHYLGUANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T7B5IAN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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